Structure of 1-(Chloromethyl)-1-pentylcyclopentane C11H21Cl
Structure of 1-(Chloromethyl)-1-pentylcyclopentane C11H21Cl
Technical Monograph: 1-(Chloromethyl)-1-pentylcyclopentane (
Executive Summary 1-(Chloromethyl)-1-pentylcyclopentane (CAS 1466387-25-6) is a specialized neopentyl-type alkyl halide featuring a quaternary carbon center integrated into a cyclopentane ring.[1] Its structural uniqueness lies in the steric bulk of the 1,1-disubstitution pattern, which imparts significant resistance to standard nucleophilic attacks and metabolic degradation. This molecule serves as a critical hydrophobic scaffold in the synthesis of biologically active lipids, surfactant-like drug delivery vehicles, and spiro-cyclic pharmaceutical intermediates.[1]
[1][2][3][4][5][6][7][8]
This compound represents a class of "neopentyl-like" halides where the electrophilic carbon is primary but adjacent to a quaternary center. This architecture significantly influences its reactivity profile, making it a stable lipophilic building block.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | 1-(Chloromethyl)-1-pentylcyclopentane |
| CAS Registry Number | 1466387-25-6 |
| Molecular Formula | |
| Molecular Weight | 188.74 g/mol |
| SMILES | CCCCCC1(CCl)CCCC1 |
| Physical State | Colorless to pale yellow liquid (Standard Conditions) |
| Predicted LogP | 5.82 ± 0.4 (High Lipophilicity) |
| Predicted Boiling Point | 235–240 °C at 760 mmHg |
| Density | ~0.94 g/cm³ |
Synthetic Architecture
The synthesis of 1-(Chloromethyl)-1-pentylcyclopentane requires the construction of a quaternary carbon center followed by functional group transformation.[1] The most robust pathway employs 1-cyclopentanecarboxylic acid esters as the starting scaffold.
Protocol: Three-Stage Convergent Synthesis
Stage 1: Construction of the Quaternary Center (Alkylation)
-
Rationale: Direct alkylation of the cyclopentane ring at the tertiary position requires a strong base to generate the enolate.[1]
-
Reagents: Methyl cyclopentanecarboxylate, Lithium Diisopropylamide (LDA), 1-Bromopentane.[1]
-
Mechanism:
attack of the ester enolate on the pentyl bromide.[1] -
Critical Control: Temperature must be maintained at -78°C to prevent self-condensation of the ester.[1]
Stage 2: Reductive Transformation (Alcohol Formation) [1]
-
Rationale: Conversion of the ester to the primary alcohol provides the necessary handle for halogenation.[1]
-
Reagents: Lithium Aluminum Hydride (
), THF (anhydrous).[1] -
Outcome: Formation of (1-pentylcyclopentyl)methanol.[1]
Stage 3: Deoxychlorination (Chloride Installation) [1]
-
Rationale: The neopentyl alcohol is sterically hindered.[1] Standard
treatment is insufficient.[1] Thionyl chloride ( ) with a pyridine base is preferred to drive the reaction via an or mechanism (depending on conditions) while scavenging . -
Reagents:
, Pyridine, Dichloromethane (DCM).[1]
Figure 1: Step-wise synthetic pathway from commercial precursors to the target neopentyl chloride.
Structural Characterization (Spectroscopic Signature)
Validating the structure requires distinguishing the unique "neopentyl" methylene protons (
Nuclear Magnetic Resonance (NMR) Prediction
-
NMR (400 MHz,
):-
3.55 ppm (s, 2H): The diagnostic singlet for
.[1] It appears as a singlet because the adjacent carbon is quaternary (no vicinal protons to split it). -
1.50–1.65 ppm (m, 8H): Cyclopentane ring protons (
).[1] - 1.25–1.35 ppm (m, 6H): Pentyl chain methylene protons.[1]
- 1.18 ppm (m, 2H): Methylene group of pentyl chain directly attached to the ring.[1]
- 0.88 ppm (t, 3H): Terminal methyl group of the pentyl chain.[1]
-
3.55 ppm (s, 2H): The diagnostic singlet for
-
NMR (100 MHz,
):
Reactivity & Applications in Drug Design
The 1-(chloromethyl)-1-pentylcyclopentane scaffold is not merely a passive linker; it is a kinetic bottleneck designed to stabilize drugs.
Mechanistic Insight: The Neopentyl Effect
Because the electrophilic carbon is primary but attached to a quaternary center,
-
Implication: This moiety is resistant to metabolic hydrolysis in vivo.[1]
-
Synthetic Utility: To substitute the chloride (e.g., with an amine for CNS drugs), harsh conditions (high temperature, polar aprotic solvents like DMF/DMSO) or catalysis (NaI Finkelstein activation) are required.[1]
Key Applications:
-
Surfactant Synthesis: The molecule acts as a "gemini" tail precursor.[1] Displacing the chloride with a polar head group (e.g., sulfate, ammonium) creates surfactants with high critical micelle concentration (CMC) stability.
-
Lipid-Drug Conjugates (LDCs): The lipophilic tail facilitates membrane crossing.[1] The quaternary center prevents
-oxidation, prolonging the half-life of the lipid tail. -
Spiro-cyclic Intermediates: Precursor for spiro[4.n]alkane systems via intramolecular cyclization if a nucleophile is introduced on the pentyl chain.
Figure 2: Divergent reactivity profile demonstrating the accessibility of downstream functional scaffolds.
Safety & Handling Protocols
Hazard Classification:
-
Skin/Eye Irritant: Alkyl chlorides are generally irritants.[1]
-
Sensitizer: Potential skin sensitizer upon prolonged contact.[1]
Handling Procedure:
-
Engineering Controls: All transfers must occur in a fume hood to mitigate inhalation of vapors.[1]
-
Quenching: Unreacted thionyl chloride traces from synthesis can generate
gas upon contact with moisture.[1] Quench crude reaction mixtures slowly with saturated at 0°C. -
Storage: Store under inert atmosphere (
or Ar) at 2–8°C. The compound is stable but should be kept away from strong oxidizing agents and strong bases.
References
-
ChemScene. (n.d.).[1] 1-(Chloromethyl)-1-pentylcyclopentane Product Monograph. Retrieved from
-
National Institute of Standards and Technology (NIST). (2025).[1][2] 1-Chloro-1-methylcyclopentane Thermochemistry Data. NIST Chemistry WebBook, SRD 69.[1][2][3][4] Retrieved from
-
PubChem. (2025).[1][5][6] Compound Summary: 1-(Chloromethyl)cyclopropyl derivatives.[1][7] National Library of Medicine.[1] Retrieved from
-
Organic Syntheses. (n.d.). Synthesis of 1,1-disubstituted cyclopropanes and cyclopentanes. Org. Synth. Coll. Vol. 9, p. 550.[1] Retrieved from
Sources
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- 3. 1-Chloro-1-methylcyclopentane [webbook.nist.gov]
- 4. Cyclopentane, 1-chloro-1-methyl [webbook.nist.gov]
- 5. 1-Chloro-1-methylcyclopentane | C6H11Cl | CID 138684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-Phenylcyclopentyl)methanol | C12H16O | CID 123544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [1-(Chloromethyl)cyclopropyl]cyclopentane | C9H15Cl | CID 82944720 - PubChem [pubchem.ncbi.nlm.nih.gov]
